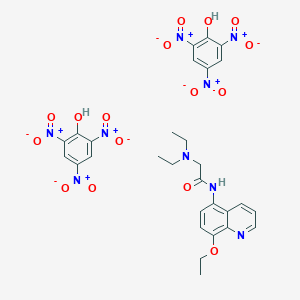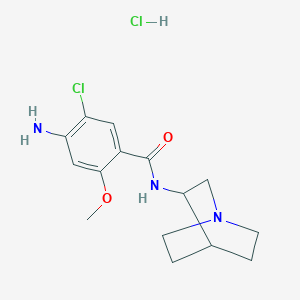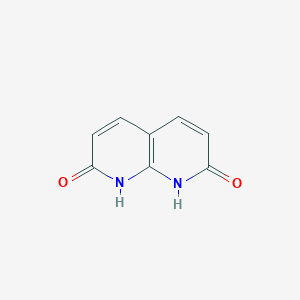
1,8-Naphthyridine-2,7-diol
Overview
Description
1,8-Naphthyridine-2,7-diol is an organic compound belonging to the naphthyridine family, characterized by a fused ring structure containing nitrogen atoms at positions 1 and 8
Mechanism of Action
Target of Action
1,8-Naphthyridine-2,7-diol is a derivative of 1,8-Naphthyridine, a class of heterocyclic compounds known for their diverse biological activities 1,8-naphthyridine derivatives have been found to interact with dna base pairs and serve as ligands in coordination chemistry . They have also been used in the development of anionic fluorogenic chemosensors .
Mode of Action
It is suggested that 1,8-naphthyridine derivatives can form stable triplets with both a:t and g:c base pairs through hydrogen bonding . This interaction allows the molecule to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .
Biochemical Pathways
Given its potential to interact with dna base pairs , it may influence DNA replication and transcription processes
Result of Action
The ability of 1,8-naphthyridine derivatives to interact with dna base pairs suggests potential applications in genomic sequencing
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridine-2,7-diol, like other 1,8-Naphthyridines, is known to interact with various biomolecules. For instance, it can form stable triplets with both A:T and G:C base pairs through hydrogen bonding
Cellular Effects
Related 1,8-Naphthyridine derivatives have been shown to have significant effects on cells . For example, certain 1,8-Naphthyridine derivatives have been found to inhibit cell activation markers more efficiently in lymphocytes derived from MS patients than in healthy control derived cells
Molecular Mechanism
It is known that 1,8-Naphthyridine derivatives can bind to biomolecules and influence their function . For example, they can form stable triplets with both A:T and G:C base pairs through hydrogen bonding
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridine-2,7-diol can be synthesized through several methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization and oxidation steps . Another method includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and eco-friendly solvents is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridine-2,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted naphthyridines, quinones, and various functionalized derivatives .
Scientific Research Applications
1,8-Naphthyridine-2,7-diol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5, known for its distinct chemical properties and applications.
2,7-Diamino-1,8-naphthyridine: A derivative with amino groups at positions 2 and 7, used in medicinal chemistry.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: A functionalized derivative with applications in material science.
Uniqueness: 1,8-Naphthyridine-2,7-diol stands out due to its specific substitution pattern and the presence of hydroxyl groups at positions 2 and 7, which confer unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJALSNRALPCDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413289 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49655-93-8 | |
| Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




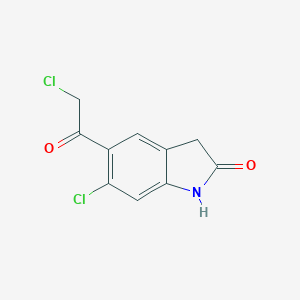

![6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B19024.png)


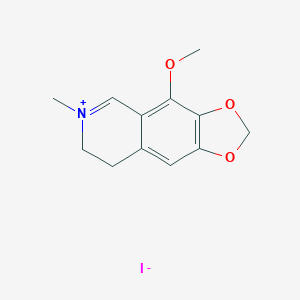
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

